GnRH Receptor Binding Affinity: Linzagolix vs. Relugolix vs. Elagolix
Linzagolix exhibits an IC50 of 36.7 nM for inhibition of GnRH-stimulated Ca²⁺ flux in HEK293 cells expressing human GnRHR [1]. In contrast, relugolix demonstrates an IC50 of 0.33 nM under comparable in vitro conditions, representing approximately 111-fold higher potency, while elagolix shows an IC50 of 0.25 nM, approximately 147-fold more potent . These affinity differences are substantial and reflect distinct chemical scaffolds optimized for different target engagement profiles.
| Evidence Dimension | GnRH receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 36.7 nM |
| Comparator Or Baseline | Relugolix: 0.33 nM; Elagolix: 0.25 nM |
| Quantified Difference | Linzagolix is 111-fold less potent than relugolix and 147-fold less potent than elagolix |
| Conditions | HEK293 cells stably expressing human GnRHR; Ca²⁺ flux assay |
Why This Matters
The lower receptor affinity of linzagolix enables a broader therapeutic window with dose-dependent estrogen suppression, allowing flexible dosing regimens (100-200 mg) that can be tailored to individual research protocols.
- [1] IUPHAR/BPS Guide to Pharmacology. linzagolix ligand activity chart: IC50 36.7 nM for human GnRHR. View Source
